Methyl 2-hexyl-3-oxocyclopentaneacetate
Overview
Description
Methyl 2-hexyl-3-oxocyclopentaneacetate is a chemical compound with the molecular formula C14H24O3. . This compound is characterized by its cyclopentane ring structure with a hexyl side chain and an ester functional group.
Preparation Methods
The synthesis of methyl 2-hexyl-3-oxocyclopentaneacetate typically involves the esterification of 2-hexyl-3-oxocyclopentaneacetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Methyl 2-hexyl-3-oxocyclopentaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield a carboxylic acid, while reduction with NaBH4 would produce an alcohol.
Scientific Research Applications
Methyl 2-hexyl-3-oxocyclopentaneacetate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for esterases and other enzymes.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hexyl-3-oxocyclopentaneacetate involves its interaction with molecular targets such as enzymes. The ester functional group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is a key pathway in the metabolism and biological activity of the compound .
Comparison with Similar Compounds
Methyl 2-hexyl-3-oxocyclopentaneacetate can be compared with other similar compounds such as:
Methyl 2-hexyl-3-oxocyclopentylacetate: Similar structure but with slight variations in the ester group.
2-Hexyl-3-oxocyclopentaneacetic acid: The acid form of the compound, which lacks the ester group.
Cyclopentaneacetic acid, 2-hexyl-3-oxo-, methyl ester: Another name for the same compound, highlighting its ester functional group.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2-hexyl-3-oxocyclopentyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-3-4-5-6-7-12-11(8-9-13(12)15)10-14(16)17-2/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLASPHLTTAHWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(CCC1=O)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952365 | |
Record name | Methyl (2-hexyl-3-oxocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29912-78-5 | |
Record name | Cyclopentaneacetic acid, 2-hexyl-3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29912-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hexyl-3-oxocyclopentaneacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029912785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-hexyl-3-oxocyclopentyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-hexyl-3-oxocyclopentaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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